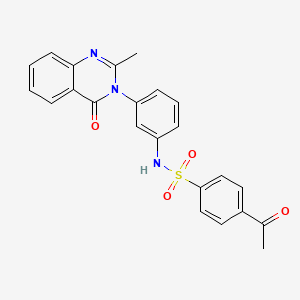
4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, commonly known as QNZ, is a small molecule that has been extensively studied for its potential therapeutic applications. QNZ is a quinazoline derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
The compound has shown potential as an anti-HIV agent. A study designed a novel quinazolinone analogue by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively. This analogue demonstrated significant anti-HIV activity at a concentration of 1.17 µg/mL against HIV1 and HIV2 . This suggests that the compound could serve as a lead for further optimization and development into new anti-HIV agents.
Antibacterial Potency
Quinazolinone derivatives, including our compound of interest, have been tested for their antibacterial potency. The agar dilution method was used to test the antibacterial potency of these derivatives against various gram-positive and gram-negative microorganism strains. One of the compounds showed potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis at 1.6 µg/mL , indicating a promising avenue for developing new antibacterial agents.
Antitubercular Properties
The same study that highlighted the compound’s anti-HIV potential also revealed its antitubercular activity. The compound exhibited antitubercular activity at the minimum concentration of 6.25 µg/mL . This is particularly relevant given the ongoing challenge of multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB).
Anticancer and Antitumor Activities
Quinazolinone derivatives are known for their activity in biological, pharmacological, and medicinal chemistry fields, including anticancer and antitumor activities. While specific studies on our compound are not readily available, related quinazolinone derivatives have shown promise as anticancer and antitumor agents . This suggests potential applications in cancer research and therapy.
Antifungal and Antioxidant Effects
The quinazolinone scaffold is associated with antifungal and antioxidant properties. Although direct research on our specific compound is not cited, the structural similarities with other quinazolinone derivatives suggest that it may also possess these activities . Further research could explore these properties in more detail.
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives have been reported to exhibit anti-inflammatory and analgesic effects. Given the structural relationship, our compound may also hold potential in this area, providing a basis for the development of new anti-inflammatory and pain-relief medications .
Propiedades
IUPAC Name |
4-acetyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-15(27)17-10-12-20(13-11-17)31(29,30)25-18-6-5-7-19(14-18)26-16(2)24-22-9-4-3-8-21(22)23(26)28/h3-14,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOTXKUCUEAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)
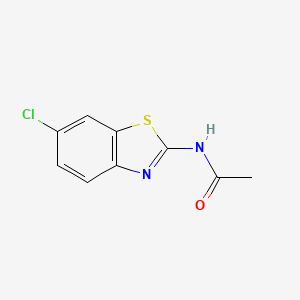
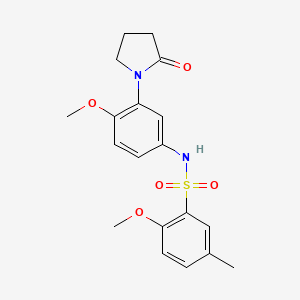
![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)
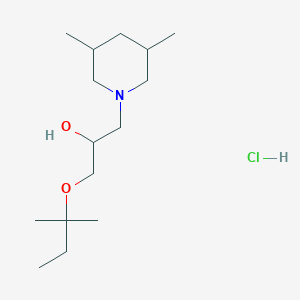
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)
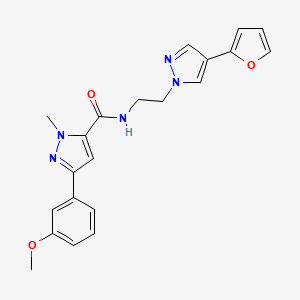
![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)
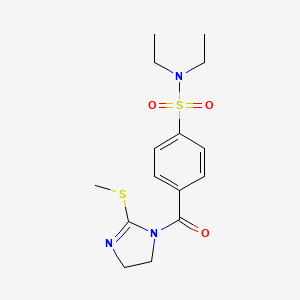
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)